(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine
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Overview
Description
(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine typically involves multi-step organic reactions. One possible route could involve the condensation of 4-chloro-3-nitrobenzaldehyde with 2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridine-3-amine under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to form various derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the chloro positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The nitro and chloro groups may play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine
- 4-Chloro-3-nitrobenzylidene derivatives
Uniqueness
The unique combination of functional groups in (E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific structure may allow for unique interactions with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C20H11Cl3N4O2 |
---|---|
Molecular Weight |
445.7g/mol |
IUPAC Name |
(E)-1-(4-chloro-3-nitrophenyl)-N-[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C20H11Cl3N4O2/c21-13-5-6-14(16(23)10-13)19-20(26-8-2-1-3-18(26)25-19)24-11-12-4-7-15(22)17(9-12)27(28)29/h1-11H/b24-11+ |
InChI Key |
HLSNRBQKSWSFBT-BHGWPJFGSA-N |
SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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